molecular formula C30H34N2O3 B195308 Bazedoxifene CAS No. 198481-32-2

Bazedoxifene

Cat. No. B195308
M. Wt: 470.6 g/mol
InChI Key: UCJGJABZCDBEDK-UHFFFAOYSA-N
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Description

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used to treat moderate to severe hot flashes and other symptoms of menopause in women with a uterus . It is also used to prevent osteoporosis (thinning of the bones) after menopause . It is a member of the 2-phenylindole group of SERMs .


Molecular Structure Analysis

The computational simulation analysis of the molecular structure of Bazedoxifene has found that Bazedoxifene could bind to GP130 to block IL-6/GP130 signaling . Bazedoxifene fragment perfectly overlapped with the key interacting residues of IL-6 in the binding interface of IL-6/GP130 shown by docking modeling of Bazedoxifene to GP130 D1 domain .


Chemical Reactions Analysis

Bazedoxifene is a selective estrogen receptor modulator (SERM), or a mixed agonist and antagonist of the estrogen receptor (ER) in different tissues .


Physical And Chemical Properties Analysis

Bazedoxifene is a small molecule with a chemical formula of C30H34N2O3 . Its average weight is 470.613 and its monoisotopic weight is 470.256942963 .

Scientific Research Applications

Osteoporosis Treatment

  • Scientific Field : Endocrinology
  • Application Summary : Bazedoxifene is used in the prevention of postmenopausal osteoporosis . It binds to and activates estrogen receptors, promoting increased bone mineral density and bone strength in rats .
  • Methods of Application : In preclinical trials, Bazedoxifene was administered to ovariectomized rats, leading to significant increases in bone mineral density at 6 weeks, compared with control .
  • Results : Bazedoxifene was associated with better compressive strength of bone samples from the L4 vertebrae, compared with samples from ovariectomized animals .

Breast Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : Bazedoxifene is being studied for possible treatment of breast cancer . It inhibits 17β-estradiol-induced proliferation of MCF-7 cells .
  • Methods of Application : In vitro, Bazedoxifene was found to inhibit the proliferation of MCF-7 cells induced by 17β-estradiol .
  • Results : Bazedoxifene did not stimulate proliferation of MCF-7 cells but did inhibit 17β-estradiol-induced proliferation with an IC 50 of 0.19 n m .

Spinal Cord Injury Treatment

  • Scientific Field : Neurology
  • Application Summary : Bazedoxifene promotes functional recovery in a spinal cord injury rat model . It has shown neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .
  • Methods of Application : In vivo experiments were carried out on female Sprague Dawley rats subjected to moderate static compression SCI. The rats were intraperitoneally injected with either vehicle or Bazedoxifene (1mg/kg pre-SCI and 3 mg/kg for 7 days post-SCI) daily .
  • Results : Bazedoxifene reduced caspase-3 activity at 1 day post-injury (dpi) and suppressed phosphorylation of MAPK (p38 and ERK) at dpi 2, hence reducing the expression of IL-6, a proinflammatory cytokine. Bazedoxifene also led to remyelination at dpi 20 .

Pancreatic Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : Bazedoxifene is being studied for possible treatment of pancreatic cancer .

Treatment of Uterine Disorders

  • Scientific Field : Gynecology
  • Application Summary : Bazedoxifene has been studied for its potential use in treating uterine disorders . It has shown to cause less increase in uterine wet weight compared to other treatments .
  • Methods of Application : In an immature rat uterine model, Bazedoxifene was administered at doses of 0.5 and 5.0 mg/kg .
  • Results : Bazedoxifene was associated with less increase in uterine wet weight than either ethinyl estradiol (10 μg/kg) or raloxifene (0.5 and 5.0 mg/kg). Histological analysis revealed that coadministration of Bazedoxifene also appeared to reduce raloxifene-stimulated endometrial luminal epithelial cell and myometrial cell hypertrophy .

Vasomotor Activity Regulation

  • Scientific Field : Neurology
  • Application Summary : Bazedoxifene has been studied for its potential effects on vasomotor activity . It has shown to not be associated with 17β-estradiol inhibition of increased vasomotor activity .
  • Results : In the morphine-addicted rat model of vasomotor activity, bone-sparing doses of Bazedoxifene alone were not associated with 17β-estradiol inhibition of increased vasomotor activity .

Inflammation Suppression

  • Scientific Field : Immunology
  • Application Summary : Bazedoxifene has shown potential in suppressing inflammation . It decreased the lipopolysaccharide-induced production of proinflammatory cytokines and nitric oxide in RAW 264.7 cells .
  • Results : Bazedoxifene preserved blood-spinal cord barrier disruption in human brain endothelial cell line (hCMEC/D3) cells .

Potential Treatment for Central Nervous System Injuries

  • Scientific Field : Neurology
  • Application Summary : Bazedoxifene has been researched for its potential use in treating various central nervous system injuries . It has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .

Future Directions

Bazedoxifene has shown potential as a cognitive enhancer with promising clinical applicability . It is also being studied for possible treatment of breast cancer and pancreatic cancer .

properties

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGJABZCDBEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173593
Record name Bazedoxifene
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Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues.
Record name Bazedoxifene
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Product Name

Bazedoxifene

CAS RN

198481-32-2
Record name Bazedoxifene
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Record name Bazedoxifene [INN]
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Record name Bazedoxifene
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Record name Bazedoxifene
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Record name 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
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Record name BAZEDOXIFENE
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Synthesis routes and methods I

Procedure details

The procedure is similar to that of Example 1, except that the amounts of the components used are: bazedoxifene acetate (1,128 g), AVICEL PH101® (microcrystalline cellulose) (4,036 g), lactose NF (fast flow; 4,036 g), ascorbic acid (300 g), sodium starch glycolate (400 g) and magnesium stearate (100 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AVICEL PH101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 g
Type
reactant
Reaction Step Five
[Compound]
Name
sodium starch glycolate
Quantity
400 g
Type
reactant
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Bazedoxifene acetate (3 g) and dimethylsulfoxide (15 mL) are mixed and heated to 60-70° C. to produce a clear solution, followed by cooling to room temperature and filtration to make it particle free. To the filtrate, toluene (150 mL), 10% aqueous sodium carbonate solution (5 mL) and water (75 mL) are added and the mixture is stirred at room temperature for solid formation. The solid so formed is collected by filtration, washed with toluene (6 mL), water (6 mL) and dried under vacuum below 80° C. for about 7 hours to afford 2.5 g of crystalline bazedoxifene free base Form A.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Bazedoxifene hydrochloride (5 g), dichloromethane (75 mL), and water (50 mL) are mixed and triethylamine (4 mL) is slowly added to obtain a pH range of 9.5-10.5 of the aqueous phase. The layers are separated and the aqueous layer is extracted with dichloromethane (2×25 mL). The organic layers are combined followed by addition of water (50 mL), at which point pH of the aqueous phase is about 10.4. To this mixture, a solution of 5% acetic acid (75 mL) is slowly added until the pH is about 9, at which point a crystalline solid forms. The solid is collected by filtration, washed with dichloromethane (25 mL), and dried under vacuum at 50° C. to afford crystalline bazedoxifene free base in 73.27% yield (HPLC purity 99.67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
73.27%

Synthesis routes and methods IV

Procedure details

European Patent Application No. 0802183 describes a synthesis of bazedoxifene 5-Benzyloxy-2(4-benzyloxyphenyl)-1-[4-(2-bromoethoxy)benzyl]-3-methyl-indole is reacted with azepan, under suitable reaction conditions, followed by deprotection to yield bazedoxifene, which on subsequent treatment with acetone and acetic acid gives bazedoxifene acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
bazedoxifene 5-Benzyloxy-2(4-benzyloxyphenyl)-1-[4-(2-bromoethoxy)benzyl]-3-methyl-indole
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,420
Citations
C Gruber, D Gruber - Current opinion in investigational drugs …, 2004 - europepmc.org
Bazedoxifene is a tissue-specific selective estrogen receptor modulator being developed by Wyeth Pharmaceuticals (formerly Wyeth-Ayerst Laboratories) to be used alone for the …
Number of citations: 74 europepmc.org
MP Yavropoulou, P Makras… - Expert Opinion on …, 2019 - Taylor & Francis
Introduction: Bazedoxifene (BZD) is a third-generation selective estrogen receptor modulator approved for the treatment of postmenopausal osteoporosis with additional favorable …
Number of citations: 53 www.tandfonline.com
E Zafar, MF Maqbool, A Iqbal, A Maryam… - Biotechnology and …, 2022 - Wiley Online Library
Cancer is counted as a second leading cause of death among nontransmissible diseases. Identification of novel anticancer drugs is therefore necessary for the effective treatment of …
Number of citations: 11 iubmb.onlinelibrary.wiley.com
JAV Pinkerton, JA Harvey, K Pan… - Obstetrics & …, 2013 - journals.lww.com
… -5 trial estimated the efficacy and safety of bazedoxifene-conjugated estrogens in 1,843 … bazedoxifene 20 mg and conjugated estrogens 0.45 or 0.625 mg, placebo, bazedoxifene …
Number of citations: 129 journals.lww.com
BS Komm, YP Kharode, PVN Bodine, HA Harris… - …, 2005 - academic.oup.com
We assessed the preclinical characteristics of a novel, stringently screened selective estrogen receptor modulator, bazedoxifene acetate, including its ability to bind to and activate …
Number of citations: 330 academic.oup.com
JAV Pinkerton, JA Harvey, R Lindsay… - The Journal of …, 2014 - academic.oup.com
Objective: This phase 3 study evaluated the endometrial safety of bazedoxifene (BZA)/conjugated estrogens (CE) and bone mineral density (BMD) effects vs BZA alone, hormone …
Number of citations: 172 academic.oup.com
PD Miller, AA Chines, C Christiansen… - Journal of bone and …, 2008 - Wiley Online Library
… ) greater with bazedoxifene 20 and 40 mg than with bazedoxifene 10 mg … bazedoxifene 10 mg group. Femoral trochanter BMD was not significantly different between any bazedoxifene …
Number of citations: 278 asbmr.onlinelibrary.wiley.com
DF Archer, V Lewis, BR Carr, S Olivier, JH Pickar - Fertility and sterility, 2009 - Elsevier
OBJECTIVE: To evaluate the effect of bazedoxifene/conjugated estrogens (BZA/CE), a tissue selective estrogen complex, on uterine bleeding in postmenopausal women. DESIGN: …
Number of citations: 144 www.sciencedirect.com
W Utian, H Yu, J Bobula, S Mirkin, S Olivier, JH Pickar - Maturitas, 2009 - Elsevier
OBJECTIVE: To assess the effects of bazedoxifene/conjugated estrogens (BZA/CE) on sleep parameters and health-related quality of life (HR-QOL). METHODS: This was a 12-week, …
Number of citations: 108 www.sciencedirect.com
SL Silverman, C Christiansen… - Journal of bone and …, 2008 - Wiley Online Library
… Bazedoxifene significantly improved BMD and reduced bone marker levels (p < 0.001 … was higher with bazedoxifene and raloxifene compared with placebo. In conclusion, bazedoxifene …
Number of citations: 590 asbmr.onlinelibrary.wiley.com

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